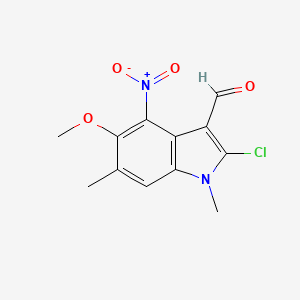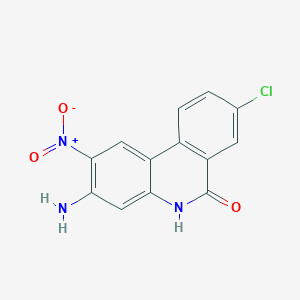![molecular formula C12H17N5O4S B13996315 2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol CAS No. 72071-18-2](/img/structure/B13996315.png)
2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5′-methylthioadenosine typically involves the use of S-adenosyl methionine as a precursor. The sulfonium group in S-adenosyl methionine can cleave in three ways, one of which involves the loss of CH₂CH₂CH(NH₃⁺)CO₂⁻, generating 5′-methylthioadenosine .
Industrial Production Methods
Industrial production methods for 5′-methylthioadenosine are not extensively documented. the synthesis generally follows the same principles as laboratory methods, involving the use of S-adenosyl methionine and specific reaction conditions to ensure the efficient production of the compound .
化学反応の分析
Types of Reactions
5′-methylthioadenosine undergoes various chemical reactions, including:
Methylation: This reaction involves the transfer of a methyl group to another molecule.
Transsulfuration: This reaction involves the transfer of a sulfur atom to another molecule.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosyl methionine and various enzymes that facilitate the transfer of methyl and sulfur groups .
Major Products Formed
The major products formed from these reactions include various methylated and sulfur-containing compounds that play essential roles in cellular processes .
科学的研究の応用
5′-methylthioadenosine has several scientific research applications, including:
作用機序
The mechanism of action of 5′-methylthioadenosine involves its role as an intermediate in the methionine salvage pathway. It participates in various reactions, including methylation and transsulfuration, which are essential for gene expression and redox balancing . The compound interacts with specific enzymes and molecular targets to exert its effects .
類似化合物との比較
Similar Compounds
S-adenosyl methionine: A versatile metabolite that participates in a wide range of reactions, including methylation and transsulfuration.
Methylthiotransferase: Enzymes that catalyze the addition of a methylthio group to various biochemical compounds.
Uniqueness
5′-methylthioadenosine is unique due to its specific role in the methionine salvage pathway and its ability to participate in both methylation and transsulfuration reactions. This dual functionality makes it a valuable compound in various biological and industrial processes .
特性
CAS番号 |
72071-18-2 |
|---|---|
分子式 |
C12H17N5O4S |
分子量 |
327.36 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-22-5-16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(2-18)21-12/h3-4,6,8-9,12,18-20H,2,5H2,1H3,(H,13,14,16) |
InChIキー |
PHNSWKJODWSFFA-UHFFFAOYSA-N |
正規SMILES |
CSCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)




![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)


![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)

